2-Fluoro-1,3,5-trimethylbenzene

Catalog No.
S705451
CAS No.
392-69-8
M.F
C9H11F
M. Wt
138.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-1,3,5-trimethylbenzene

CAS Number

392-69-8

Product Name

2-Fluoro-1,3,5-trimethylbenzene

IUPAC Name

2-fluoro-1,3,5-trimethylbenzene

Molecular Formula

C9H11F

Molecular Weight

138.18 g/mol

InChI

InChI=1S/C9H11F/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3

InChI Key

ZLGPNBBJPOBSLY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)F)C

Organic Synthesis:

2-Fluoro-1,3,5-trimethylbenzene, also known as 2-fluoromesitylene, serves as a valuable building block and intermediate in organic synthesis []. Its unique chemical structure, incorporating a fluorine atom and three methyl groups, allows for the creation of diverse organic molecules with specific properties. Researchers utilize it in the synthesis of various compounds, including:

  • Pharmaceuticals: Due to its reactive nature, 2-fluoromesitylene can be incorporated into the structure of certain drugs, potentially influencing their biological activity and pharmacological properties [].
  • Agrochemicals: The compound finds application in the development of new agrochemicals, such as insecticides and herbicides []. Its specific properties can contribute to the effectiveness and targeted action of these chemicals.
  • Dyestuffs: 2-Fluoromesitylene plays a role in the synthesis of certain dyes, potentially impacting their color intensity and other characteristics [].

Reference Material:

The well-defined properties of 2-fluoro-1,3,5-trimethylbenzene make it a valuable reference material in various scientific studies []. Its consistent chemical composition and behavior allow researchers to:

  • Calibrate analytical instruments: The compound's known characteristics enable researchers to calibrate instruments used in various analytical techniques, ensuring the accuracy and reliability of their measurements [].
  • Validate experimental procedures: By incorporating 2-fluoromesitylene into controlled experiments, researchers can validate the effectiveness and reproducibility of their chosen procedures [].

Research into Physical and Chemical Properties:

Scientific research also explores the fundamental physical and chemical properties of 2-fluoro-1,3,5-trimethylbenzene itself. This research can involve:

  • Investigating its reactivity: Studies examine how the compound reacts with other chemicals under different conditions, providing insights into its potential applications and behavior in various environments [].
  • Characterizing its spectroscopic properties: Techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy help elucidate the compound's structure and identify its unique features [].

Safety and Environmental Considerations:

Research also focuses on the safety and environmental aspects of 2-fluoro-1,3,5-trimethylbenzene. This includes:

  • Evaluating its toxicity and potential health hazards: Studies assess the compound's impact on human health and the environment, informing safe handling practices and regulations [].
  • Developing sustainable synthesis methods: Research efforts strive to develop more environmentally friendly methods for producing 2-fluoromesitylene, minimizing its environmental footprint [].

2-Fluoro-1,3,5-trimethylbenzene, also known as 2-fluoromesitylene, is a fluorinated aromatic compound with the molecular formula C₉H₁₁F. It features a benzene ring with three methyl groups positioned at the 1, 3, and 5 positions and a fluorine atom at the 2-position. This structure contributes to its unique chemical properties and makes it an interesting subject of study in various fields such as organic chemistry and materials science. The compound is characterized by its liquid state at room temperature, and it is known to have a distinct odor .

  • Flammability: Flammable liquid. Expected flash point is similar to mesitylene (around 33 °C).
  • Health Hazards: Limited data available. However, fluorinated aromatics can be irritating to the skin, eyes, and respiratory system.
  • Safety Precautions: Standard laboratory safety practices should be followed when handling fluoromesitylene, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Typical of aromatic compounds. Notably, it can undergo electrophilic substitution reactions due to the presence of the electron-withdrawing fluorine atom, which influences the reactivity of the aromatic ring.

Common reactions include:

  • Electrophilic Aromatic Substitution: The compound can react with electrophiles such as bromine or nitrating agents.
  • Fluorodemethylation: It can be synthesized through the fluorodemethylation of 1,3,5-trimethoxybenzene using fluorinating agents like F-TEDA.
  • Oxidation Reactions: Under certain conditions, it may be oxidized to form corresponding carboxylic acids or ketones.

Several methods exist for synthesizing 2-fluoro-1,3,5-trimethylbenzene:

  • Fluorodemethylation: This method involves the removal of methyl groups from 1,3,5-trimethoxybenzene using fluorinating agents such as F-TEDA.
  • Electrophilic Fluorination: The compound can be synthesized through electrophilic fluorination of mesitylene under controlled conditions.
  • Direct Fluorination: Utilizing elemental fluorine in the presence of catalysts can yield 2-fluoro-1,3,5-trimethylbenzene directly from mesitylene.

Several compounds are structurally similar to 2-fluoro-1,3,5-trimethylbenzene. These include:

Compound NameMolecular FormulaKey Features
MesityleneC₉H₁₂No fluorine; used as a solvent
1-Fluoro-2,4-dimethylbenzeneC₉H₁₁FDifferent substitution pattern on benzene ring
1-Fluoro-2-methylbenzeneC₇H₇FFewer methyl groups; different reactivity

Uniqueness: The presence of a fluorine atom at the ortho position relative to three methyl groups distinguishes 2-fluoro-1,3,5-trimethylbenzene from other trimethylbenzenes and influences its reactivity and potential applications in organic synthesis and agrochemicals.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

392-69-8

Wikipedia

Benzene, 2-fluoro-1,3,5-trimethyl-

Dates

Modify: 2023-08-15
Li et al. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Chemistry, doi: 10.1038/s41557-019-0353-3, published online 25 November 2019

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